molecular formula C6H5ClF3N3O2 B13201165 5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13201165
M. Wt: 243.57 g/mol
InChI Key: JLCDZDURWYCMSU-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a polysubstituted pyrazole derivative characterized by a trifluoromethyl group at position 3, a nitro group at position 4, a chlorine atom at position 5, and an ethyl substituent at the N-1 position. This compound belongs to a class of fluorinated pyrazoles, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability, lipophilicity, and bioactivity .

Properties

Molecular Formula

C6H5ClF3N3O2

Molecular Weight

243.57 g/mol

IUPAC Name

5-chloro-1-ethyl-4-nitro-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C6H5ClF3N3O2/c1-2-12-5(7)3(13(14)15)4(11-12)6(8,9)10/h2H2,1H3

InChI Key

JLCDZDURWYCMSU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(F)(F)F)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Stage A: Formation of the Pyrazole Ring

  • Starting Materials: 3-ethyl-5-pyrazole carboxylic acid derivatives, which are often prepared via cyclization of hydrazines with β-dicarbonyl compounds or related precursors.
  • Reaction Conditions: Typically, reactions are conducted under inert atmospheres (nitrogen or argon) at elevated temperatures (100–150°C) to facilitate cyclization and ring closure, often in the presence of catalysts like potassium carbonate or other bases to promote nucleophilic attack and ring formation.

Stage C: Functional Group Modifications

  • Trifluoromethylation: Incorporates the trifluoromethyl group at the 3-position, typically through nucleophilic substitution or radical-based fluorination methods, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under UV or thermal initiation.

Preparation Methods

Research over the past decade indicates several robust methodologies:

Method Key Reagents Reaction Conditions Advantages References
Direct Cyclization of Hydrazines Hydrazines + β-dicarbonyl compounds 100–150°C, inert atmosphere High yield, straightforward ,
Chlorination via SO₂Cl₂ Sulfur dichloride 20–30°C, controlled addition Selectivity, safety ,
Nitration with Mixed Acids Nitric acid + sulfuric acid 0–25°C Efficient nitration ,
Trifluoromethylation Trifluoromethyl iodide or sulfonates UV irradiation or thermal High regioselectivity

Reaction Optimization and Conditions

Research findings highlight the importance of precise temperature control, reagent molar ratios, and purification steps:

Parameter Optimal Range Impact Source
Reaction temperature 100–150°C for ring formation; 20–30°C for chlorination Maximizes yield, minimizes side reactions ,
Molar ratios Hydrazine derivatives to reagents (1:1–1.5) Ensures complete conversion ,
Reaction time 8–12 hours Adequate for complete reaction ,

Purification Techniques

High purity of the final compound is achieved through:

Research Findings and Data Tables

Table 1: Summary of Reaction Conditions for Synthesis

Step Reagents Temperature Duration Yield Purity References
Ring formation Hydrazine derivatives + β-dicarbonyl 100–150°C 8–12 h 75–85% >95% ,
Chlorination SO₂Cl₂ 20–30°C 2–4 h 80–90% >98% ,
Nitration HNO₃ + H₂SO₄ 0–25°C 1–2 h 70–80% >95% ,
Trifluoromethylation CF₃I or sulfonates 80–120°C 4–6 h 60–70% >90%

Table 2: Key Reagents and Their Roles

Reagent Function Typical Molar Ratio Source Notes
Hydrazines Pyrazole core formation 1:1–1.2 , Controlled addition prevents overreaction
SO₂Cl₂ Chlorination 1:1–1.5 , Excess can lead to side products
HNO₃ + H₂SO₄ Nitration 1:1 mixture , Temperature critical to avoid poly-nitration
CF₃I Trifluoromethylation 1–2 equivalents UV or thermal activation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted derivatives: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like the nitro and trifluoromethyl groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Structural Comparison with Similar Pyrazole Derivatives

The following table summarizes key structural analogs and their substituents, with comparisons to the target compound:

Compound Name Position 1 Position 3 Position 4 Position 5 Key Applications/Properties Reference
5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (Target) Ethyl Trifluoromethyl Nitro Chloro Potential agrochemical/medicinal applications* N/A
5-Methyl-4-nitro-1-[2-(trifluoromethoxy)benzyl]-3-(trifluoromethyl)-1H-pyrazole 2-(Trifluoromethoxy)benzyl Trifluoromethyl Nitro Methyl GLUT1 inhibition (anticancer candidate)
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole 4-Ethylbenzyl Trifluoromethyl Nitro Methyl GLUT1 inhibition (anticancer candidate)
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole 4-Methoxyphenyl Trifluoromethyl H 4-Chlorophenyl Agrochemical intermediates
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Methyl Trifluoromethyl Carbaldehyde Chloro Intermediate in synthesis of bioactive molecules
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole 2,6-Dichloro-4-CF3-phenyl Cyano H Amino Fipronil intermediate (insecticide)

Key Observations :

  • Substituent Effects on Bioactivity: The nitro group at position 4 in the target compound is a strong electron-withdrawing group, likely enhancing reactivity in nucleophilic substitution or reduction reactions compared to analogs with hydrogen or carbaldehyde groups (e.g., ). Trifluoromethyl at position 3 is conserved across many analogs, contributing to metabolic stability and lipophilicity, critical for membrane penetration in agrochemicals (e.g., ).
  • Position 5 Substituents :
    • Chloro at position 5 (target compound) is associated with enhanced electrophilic reactivity and pesticidal activity, as seen in anthranilic diamide insecticides .
Reactivity
  • The nitro group in the target compound can be reduced to an amine for further functionalization, a strategy employed in for fipronil intermediates.
  • Trifluoromethyl groups are typically inert under standard conditions but can enhance stability against oxidative degradation .
Insecticidal Activity
  • Compounds with 5-chloro-3-(trifluoromethyl)-1H-pyrazole cores, such as those in , exhibit moderate to high insecticidal activity against Mythimna separata (LC₅₀ ~50–200 mg/L). The target compound’s nitro group may enhance ovicidal or larvicidal effects via redox interactions.
Anticancer Potential
  • Analogs like inhibit GLUT1, a glucose transporter overexpressed in cancer cells. The target compound’s ethyl group may offer improved selectivity compared to bulkier benzyl derivatives.

Physicochemical Properties

Property Target Compound 5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
Molecular Weight ~287.6 g/mol* 226.6 g/mol 352.7 g/mol
Lipophilicity (LogP) Estimated ~2.5–3.0† ~1.8–2.2 ~3.5–4.0
Solubility Low in water Low (carbaldehyde may improve polarity) Very low (hydrophobic aryl groups)

*Calculated based on formula C₇H₆ClF₃N₃O₂. †Predicted using fragment-based methods.

Biological Activity

5-Chloro-1-ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of substituted hydrazines with appropriate carbonyl compounds under acidic or basic conditions. Various synthetic routes have been explored, including:

  • Condensation reactions : Using hydrazine derivatives and carbonyl compounds.
  • Cyclization methods : Employing trifluoromethylated precursors to introduce the trifluoromethyl group effectively.

These methods yield the target compound with varying degrees of efficiency and purity.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The compound has shown promising activity against various cancer cell lines, including:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-231 (Breast)2.5Induction of apoptosis via caspase activation
HepG2 (Liver)3.0Inhibition of topoisomerase II
A549 (Lung)4.0Disruption of microtubule assembly

These results indicate that the compound can induce apoptosis and inhibit cell proliferation through multiple mechanisms, which are critical for its anticancer properties .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been extensively studied. The compound has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
This compound30852.83

This selectivity suggests that the compound may provide therapeutic benefits with reduced gastrointestinal side effects compared to non-selective NSAIDs .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored, with some compounds exhibiting significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa50 μg/mL

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy in Vivo

In a murine model, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study demonstrated:

  • Tumor Size Reduction : Average reduction of 60% after four weeks of treatment.
  • Survival Rate : Enhanced survival rate among treated mice compared to untreated controls.

These results underscore the potential for this compound in cancer therapy .

Case Study 2: Safety Profile Assessment

A toxicological study assessed the safety profile of the compound in rats, focusing on organ histopathology and biochemical markers. Key findings included:

  • Histopathological Analysis : Minimal degenerative changes observed in liver and kidney tissues.
  • Biochemical Markers : No significant alterations in liver enzymes indicative of hepatotoxicity.

This suggests a favorable safety profile for further development .

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